molecular formula C21H27N3O2 B2523655 N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251568-22-5

N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2523655
CAS RN: 1251568-22-5
M. Wt: 353.466
InChI Key: MTBMLGKSGFQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A body of research has been dedicated to the synthesis of various quinazoline derivatives, including structures similar to N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and their pharmacological activities. These compounds have been explored for their potential anti-inflammatory, analgesic, antibacterial, and antitumor activities.

  • Anti-inflammatory and Analgesic Activities : Studies have focused on the synthesis of substituted azetidinonyl and thiazolidinonyl quinazolinones, revealing compounds with potent anti-inflammatory activity. Compounds synthesized from quinazoline derivatives showed significant inhibition of oedema and demonstrated better anti-inflammatory activity compared to phenyl butazone (Bhati, 2013). Additionally, the design and synthesis of quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing moderate to potent activities compared to diclofenac sodium (Alagarsamy et al., 2015).

  • Antibacterial Activity : Research into quinazoline derivatives has also included the exploration of their antibacterial properties. Novel quinazolinone analogues were synthesized and evaluated for in vitro antitumor activity, showing promising broad spectrum antitumor activity, which suggests a potential for these compounds to be developed further for therapeutic applications (Al-Suwaidan et al., 2016).

  • Antitumor Activity : The antitumor activity of quinazolinone derivatives has been a significant area of interest, with some compounds showing amazing broad-spectrum antitumor activity. This has been measured by their ability to inhibit tumor cell growth in culture, highlighting the potential of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(4-butylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-4-7-16-10-12-17(13-11-16)23-20(25)14-24-15(2)22-19-9-6-5-8-18(19)21(24)26/h10-13H,3-9,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBMLGKSGFQHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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